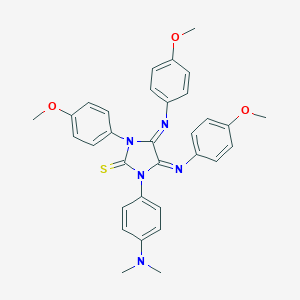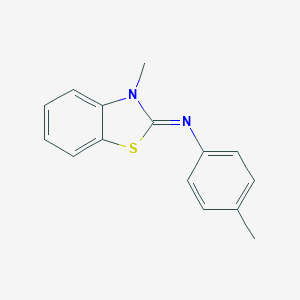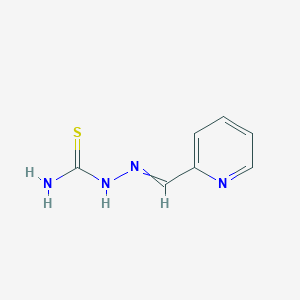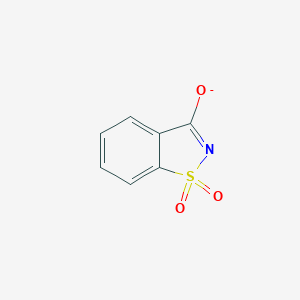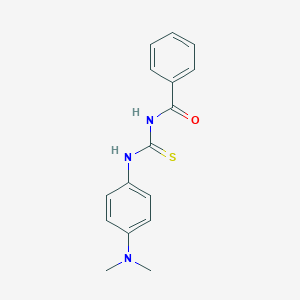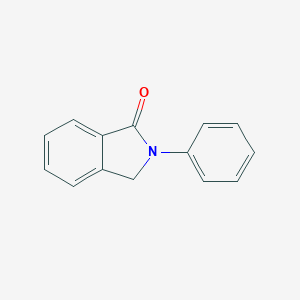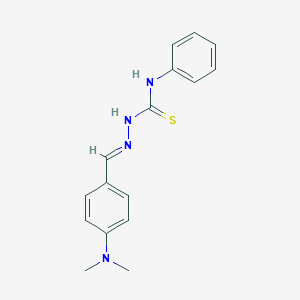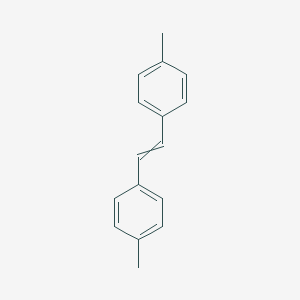
(E)-1,2-DI-P-Tolylethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(E)-1,2-Di-p-tolylethene, also known as stilbene or trans-stilbene, is a compound that belongs to the stilbene family. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. Stilbene has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of (E)-1,2-DI-P-Tolylethene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Stilbene has been shown to activate the sirtuin family of proteins, which are involved in regulating cellular metabolism and stress response. Stilbene has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
生化学的および生理学的効果
Stilbene has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Stilbene has been shown to scavenge free radicals and protect cells from oxidative stress. Stilbene has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Stilbene has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cancer cell proliferation.
実験室実験の利点と制限
Stilbene has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. Stilbene is also relatively easy to synthesize and purify. However, (E)-1,2-DI-P-Tolylethene has some limitations, including its low fluorescence quantum yield and sensitivity to photobleaching.
将来の方向性
There are several future directions for research on (E)-1,2-DI-P-Tolylethene, including the development of novel (E)-1,2-DI-P-Tolylethene-based materials for optoelectronics and materials science. In biomedical research, (E)-1,2-DI-P-Tolylethene has potential applications as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of (E)-1,2-DI-P-Tolylethene and to develop more effective and targeted therapies based on (E)-1,2-DI-P-Tolylethene.
科学的研究の応用
Stilbene has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and biomedical research. In optoelectronics, (E)-1,2-DI-P-Tolylethene has been used as a fluorescent probe for detecting and measuring various analytes. In materials science, (E)-1,2-DI-P-Tolylethene has been used as a building block for synthesizing novel polymers with unique properties. In biomedical research, (E)-1,2-DI-P-Tolylethene has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
1588-49-4 |
|---|---|
製品名 |
(E)-1,2-DI-P-Tolylethene |
分子式 |
C16H16 |
分子量 |
208.3 g/mol |
IUPAC名 |
1-methyl-4-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChIキー |
KINZBJFIDFZQCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

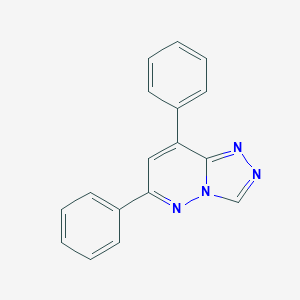
![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)
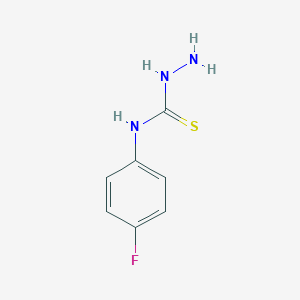

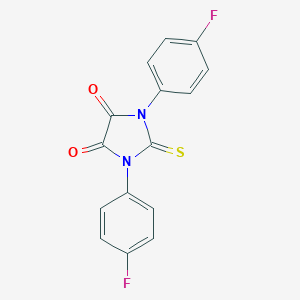
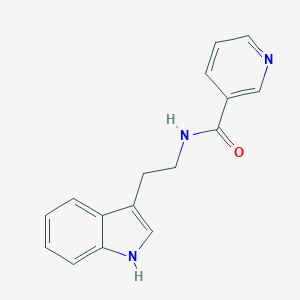
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)
